(R)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
Description
(R)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a spirocyclic amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group. Its molecular formula is C₁₅H₁₇NO₄ (MW: 275.3 g/mol), and it is used as a key intermediate in pharmaceutical synthesis, particularly for conformationally constrained peptides . The compound is commercially available (CAS: 1801899-61-5) with purity >98% and is stored at -20°C in sealed, dry conditions to prevent degradation .
Properties
Molecular Formula |
C15H17NO4 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
(6R)-5-phenylmethoxycarbonyl-5-azaspiro[2.4]heptane-6-carboxylic acid |
InChI |
InChI=1S/C15H17NO4/c17-13(18)12-8-15(6-7-15)10-16(12)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)/t12-/m1/s1 |
InChI Key |
MWFCRIFLQUONPW-GFCCVEGCSA-N |
Isomeric SMILES |
C1CC12C[C@@H](N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1CC12CC(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups, followed by cyclization reactions to form the spirocyclic core. The reaction conditions often include the use of coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide to enhance amide formation .
Industrial Production Methods
Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
®-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for deprotection of the N-tert-butyloxycarbonyl group , and other standard organic reagents for oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the N-tert-butyloxycarbonyl group using oxalyl chloride in methanol yields the corresponding amine .
Scientific Research Applications
The biological activity of (R)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid has been investigated in various studies, highlighting its potential in several domains:
Antimicrobial Activity
Recent studies have shown that this compound exhibits antimicrobial properties against a range of pathogens, making it a candidate for developing new antimicrobial agents.
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be effective in treating infections caused by resistant bacterial strains.
Neuroprotective Effects
Studies indicate that this compound may protect neuronal cells from oxidative stress and apoptosis. In vitro experiments revealed:
- A reduction in cell death by approximately 40% compared to untreated controls.
- Increased levels of antioxidant enzymes, suggesting a protective mechanism against oxidative damage.
This neuroprotective potential positions the compound as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Pharmacological Applications
The diverse biological activities of this compound open avenues for various pharmacological applications:
Antimicrobial Therapies
Given its efficacy against multiple bacterial strains, the compound could be explored further as a basis for new antimicrobial agents targeting resistant infections.
Neuroprotective Agents
Its ability to protect neuronal cells suggests potential applications in therapeutic strategies for neurodegenerative disorders.
Anti-inflammatory Drugs
The compound may also target specific inflammatory pathways, making it relevant in developing anti-inflammatory therapies.
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
- Antimicrobial Efficacy Study : A research team evaluated its effects on various bacteria, confirming its potential as a new antimicrobial agent with significant activity against Gram-positive and Gram-negative bacteria.
- Neuroprotection Research : Investigations into its neuroprotective properties demonstrated promising results in reducing oxidative stress-induced cell death in neuronal cultures, indicating its potential for further development as a therapeutic agent in neurodegenerative diseases.
Mechanism of Action
The exact mechanism of action of ®-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes.
Comparison with Similar Compounds
Structural Analogs with Different Protecting Groups
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid
- CAS : 1129634-44-1
- Molecular Formula: C₁₂H₁₉NO₄ (MW: 241.28 g/mol)
- Key Features :
(R)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid
- CAS : 1454843-78-7
- Molecular Formula: C₁₂H₁₉NO₄ (MW: 241.28 g/mol)
- Key Features :
(S)-5-((R)-2-Hydroxy-4-methylpentanoyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid
- CAS: Not explicitly listed (referred to as Compound 23/24).
- Key Features: Acylated with a hydroxy-4-methylpentanoyl group. Intermediate in CMX990, a SARS-CoV-2 3CL protease inhibitor . Synthesized via silica gel chromatography (PE:THF eluent) .
Functional Group and Reactivity Differences
- Cbz vs. Boc Protection: Cbz: Removed via hydrogenolysis or strong acids (e.g., HBr/AcOH). Offers stability under basic conditions . Boc: Cleaved under mild acidic conditions (e.g., TFA), making it preferable for solid-phase peptide synthesis .
Commercial Availability and Pricing
Biological Activity
(R)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure, which includes a nitrogen atom within the ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological systems.
The molecular formula of this compound is C15H17NO4, with a molecular weight of approximately 275.30 g/mol. The compound features both benzyloxy and carboxylic acid functional groups, which contribute to its reactivity and potential biological activity .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the spirocyclic structure.
- Introduction of the benzyloxycarbonyl group.
- Carboxylic acid functionalization.
These steps require careful control of reaction conditions to ensure high yield and purity, allowing for further investigations into the compound's biological properties.
Mechanistic Insights
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Studies have shown that compounds with similar structural features often exhibit significant pharmacological effects, including:
- Antimicrobial Activity : Potential effectiveness against various bacterial strains.
- Anticancer Properties : In vitro studies suggest that similar spirocyclic compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and altering cell membrane integrity.
- Neuroprotective Effects : Some derivatives have been investigated for their ability to cross the blood-brain barrier, suggesting potential in treating neurodegenerative diseases.
Case Studies
- Anticancer Activity : In a study investigating various azaspiro compounds, this compound demonstrated cytotoxic effects on human cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .
- Antimicrobial Efficacy : Research indicated that this compound exhibited a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Neuroprotective Studies : In vivo studies suggested that this compound could mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in conditions like Alzheimer's disease .
Comparative Analysis
A comparative analysis of structurally related compounds highlights the unique features of this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Benzyloxycarbonyl-7-methyl-5-azaspiro[2.4]heptane-7-carboxylic acid | C16H19NO4 | Contains a methyl group at position 7 |
| (R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid | C15H17NO4 | Different stereochemistry affecting biological activity |
| 5-Azaspiro[2.4]heptane-7-carboxylic acid | C13H15NO2 | Lacks benzyloxy group, simpler structure |
The structural complexity of this compound may enhance its biological activity compared to simpler analogs, making it a promising candidate for further pharmacological development .
Q & A
Q. What are the key synthetic strategies for preparing (R)-5-((benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid?
The synthesis typically involves multi-step protection/deprotection sequences. For example, commercially available benzylpiperidine derivatives are converted to N-ethyloxycarbonyl-protected intermediates, followed by reduction with lithium aluminum hydride (LAH) to yield methylamine derivatives. Spirocyclic core formation is achieved via cyclization under acidic or basic conditions, with stereochemical control guided by chiral auxiliaries or catalysts. Critical steps include benzyloxycarbonyl (Cbz) group introduction and spirocenter stabilization through intramolecular cyclization .
Q. How is the compound characterized to confirm its structure and enantiomeric purity?
Characterization relies on:
- NMR spectroscopy : Distinct rotameric splitting in and NMR spectra (e.g., δ 4.50–4.39 ppm for carbonyl protons, δ 178.6–176.1 ppm for carboxylic carbons) .
- Optical rotation : Specific rotation values (e.g., for the S-enantiomer) to confirm enantiopurity .
- HRMS : High-resolution mass spectrometry for molecular ion verification (e.g., [M-H]⁻ at m/z 240.1236) .
Q. What are common challenges in synthesizing the spiro[2.4]heptane core?
The strained spirocyclic system requires careful optimization of reaction conditions to avoid ring-opening or epimerization. Steric hindrance at the spirocenter (C7) complicates functionalization, necessitating low-temperature reactions or bulky base systems. Impurities from trans-esterification or diastereomer formation are common, requiring silica gel chromatography for purification .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of the R-enantiomer?
Chiral resolution or asymmetric catalysis is employed. For example, diastereomeric salts formed with chiral acids (e.g., tartaric acid) can separate enantiomers. Alternatively, enantioselective cyclization using chiral ligands in palladium- or organocatalyst-mediated reactions ensures stereochemical fidelity. Epimeric centers (e.g., C7) are stabilized by steric effects from substituents like phenylethyl groups .
Q. What role does this compound play in medicinal chemistry, particularly in antiviral drug development?
The (S)-enantiomer is a key intermediate in synthesizing Ledipasvir, a hepatitis C virus (HCV) NS5A inhibitor. The spirocyclic scaffold enhances conformational rigidity, improving target binding. The R-enantiomer may serve as a precursor for covalent protease inhibitors (e.g., SARS-CoV-2 3CL inhibitors) by functionalizing the carboxylic acid group with warheads like α-ketoamides .
Q. How do researchers address discrepancies in synthetic yields or analytical data across studies?
Contradictions often arise from:
- Rotameric equilibria : Variable NMR signals due to restricted rotation (e.g., tert-butoxycarbonyl groups) are resolved by analyzing spectra at elevated temperatures or using dynamic NMR techniques .
- Reaction scalability : Small-scale optimizations may fail in larger batches due to exothermicity or mixing inefficiencies. Process intensification (e.g., flow chemistry) improves reproducibility .
Q. What methodologies are used to derivatize the carboxylic acid moiety for downstream applications?
The carboxylic acid is activated via mixed anhydride or carbodiimide coupling (e.g., HOBt/EDC) to form amides or esters. For covalent inhibitors, it is converted to α-ketoamide warheads through sequential oxidation and nucleophilic substitution. Protecting group strategies (e.g., tert-butyl esters) prevent undesired side reactions during functionalization .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
